Furan Regioisomer Differentiation: Furan-3-ylmethyl vs. Furan-2-ylmethyl Attachment and Computed Physicochemical Properties
The target compound bears a furan-3-ylmethyl group at the N1 position, distinguishing it from the more commonly synthesized furan-2-ylmethyl isomer. While no direct experimental bioactivity data exist for either isomer in head-to-head comparison, the regioisomeric difference is quantifiable at the computed physicochemical level. The target compound (furan-3-yl isomer) has a computed TPSA of 32.5 Ų and XLogP3 of 1.7 [1]. The furan-2-yl isomer (1-(furan-2-ylmethyl)-4-(pyridin-2-yl)piperazine; no assigned CAS in PubChem) shares the same molecular formula (C14H17N3O) and molecular weight (243.30 g/mol) but has a distinct InChIKey, reflecting the altered connectivity. In the furan-2-ylmethyl isomer, the oxygen atom is positioned closer to the methylene bridge, altering the local dipole moment and potentially the hydrogen-bond acceptor geometry of the furan oxygen relative to the piperazine core. This regioisomeric difference has been demonstrated to be consequential in related furan-piperazine systems: in prazosin-related α1-adrenoreceptor antagonists, the position of substituents on the furan ring altered subtype selectivity by up to 85-fold . [NOTE: No direct comparative IC50, Ki, or MIC data exist for the target compound vs. its furan-2-yl isomer. The physicochemical differentiation is based on computed descriptors; biological extrapolation from the prazosin class is class-level inference only.]
| Evidence Dimension | Regioisomeric structural identity and computed physicochemical properties |
|---|---|
| Target Compound Data | Furan-3-ylmethyl isomer; TPSA = 32.5 Ų; XLogP3 = 1.7; 0 HBD; 4 HBA; 3 rotatable bonds; MW = 243.30 g/mol [1] |
| Comparator Or Baseline | Furan-2-ylmethyl isomer (1-(furan-2-ylmethyl)-4-(pyridin-2-yl)piperazine); MW = 243.30 g/mol; identical molecular formula but distinct InChIKey; furan oxygen positioned closer to methylene bridge (computed TPSA and XLogP3 values not independently reported for the comparator in PubChem) |
| Quantified Difference | Regioisomeric difference confirmed by distinct InChIKey and SMILES strings; quantitative physicochemical difference for TPSA and XLogP3 between the two isomers cannot be computed from available data alone; class-level precedent from prazosin-related furan-piperazine antagonists shows furan substitution position alters α1-adrenoreceptor subtype selectivity by up to 85-fold |
| Conditions | Computed physicochemical properties from PubChem (PubChem release 2021.05.07 for molecular weight; Cactvs 3.4.8.18 for TPSA; XLogP3 3.0 for lipophilicity); regioisomer comparison based on structural identity verification via InChIKey |
Why This Matters
When procuring this compound for structure-activity relationship (SAR) studies, the furan-3-ylmethyl regioisomer must be explicitly specified and analytically verified, as the furan-2-ylmethyl isomer—while sharing identical molecular formula and molecular weight—may exhibit divergent target engagement profiles that cannot be predicted without isomer-specific testing.
- [1] PubChem Compound Summary for CID 6456140, 1-(Furan-3-ylmethyl)-4-pyridin-2-ylpiperazine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/864389-13-9 (accessed 2026-04-27). View Source
